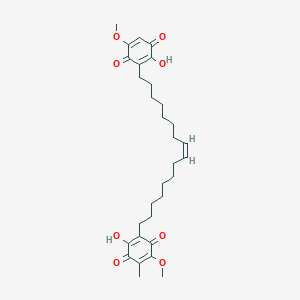

Ardisiaquinone D

Description

Properties

Molecular Formula |

C31H42O8 |

|---|---|

Molecular Weight |

542.7 g/mol |

IUPAC Name |

2-hydroxy-3-[(Z)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-5-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C31H42O8/c1-21-26(33)29(36)23(30(37)31(21)39-3)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-27(34)24(32)20-25(38-2)28(22)35/h4-5,20,34,36H,6-19H2,1-3H3/b5-4- |

InChI Key |

CEYKFDJEGPDJSH-PLNGDYQASA-N |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)O)CCCCCCC/C=C\CCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)OC |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)OC |

Synonyms |

ardisiaquinone D |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biosynthetic Investigations of Ardisiaquinone D

Discovery and Isolation Methodologies from Ardisia Species (e.g., Ardisia sieboldii, Ardisia quinquegona, Ardisia teysmanniana)

Ardisiaquinone D was first discovered in 1995, along with ardisiaquinones E and F, following phytochemical investigation of Ardisia sieboldii researchgate.netnih.gov. These compounds were isolated from the leaves of the plant and were identified as new 1,4-benzoquinone (B44022) derivatives smolecule.comcore.ac.uk. The initial discovery built upon earlier work from 1968 that had led to the isolation of the first members of this family, ardisiaquinones A, B, and C, also from A. sieboldii researchgate.netnih.gov.

The general methodology for isolating Ardisiaquinone D and related compounds from Ardisia species involves solvent extraction followed by chromatographic separation. In the case of the isolation from Ardisia quinquegona leaves, a methanol (B129727) extract was prepared and subsequently partitioned between n-hexane and ethyl acetate (B1210297) researchgate.net. The active fractions were then subjected to a combination of different chromatography techniques to yield the pure compounds researchgate.net. The structure of Ardisiaquinone D is typically elucidated using spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), and through chemical degradation methods smolecule.comcore.ac.uk.

Ardisiaquinone D has also been identified in other species of the genus. It has been detected in Ardisia teysmanniana and was identified as a metabolite in Ardisia elliptica using Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap MS) researchgate.netbiorxiv.orgmdpi.com. In the analysis of A. elliptica, Ardisiaquinone D was characterized by a deprotonated molecule at m/z 541.3524 and specific product ions that indicated the presence of the benzoquinone ring structure researchgate.netmdpi.com.

Table 1: Isolation and Detection of Ardisiaquinone D from Ardisia Species

| Ardisia Species | Plant Part | Year of Report | Method Highlights | Reference |

| Ardisia sieboldii | Leaves | 1995 | Isolation and structural elucidation by spectroscopic analysis and chemical degradation. | smolecule.com, core.ac.uk |

| Ardisia quinquegona | Leaves | 2018 | Isolation from MeOH extract via partitioning and various chromatography techniques. | researchgate.net |

| Ardisia teysmanniana | Leaves | 2001 | Identified as a constituent of the species. | researchgate.net |

| Ardisia elliptica | Leaves | 2021 | Tentatively identified using UHPLC-Q-Exactive Orbitrap MS analysis. | researchgate.net, mdpi.com |

Biosynthesis Pathway Elucidation Approaches for Ardisiaquinone D and Related Ardisiaquinones

The precise biosynthetic pathway for Ardisiaquinone D has not been fully elucidated through direct experimental evidence such as isotopic labeling or specific enzyme assays. However, based on the chemical structure of ardisiaquinones and related compounds in the family Myrsinaceae, a plausible pathway has been proposed.

It is widely suggested that the biosynthesis of the alkylated benzoquinone core of ardisiaquinones originates from the polyketide pathway. The long alkyl side chains found in these compounds are characteristically formed via polyketide synthesis researchgate.net. The proposed mechanism likely involves a type III polyketide synthase (PKS). This enzyme would catalyze the condensation of multiple malonyl-CoA units with a fatty acyl-CoA starter unit. Following chain extension, the resulting polyketide would undergo cyclization (aldol condensation), reduction, and decarboxylation to form a 5-alkylresorcinol intermediate. This resorcinol (B1680541) derivative is then believed to be hydroxylated and oxidized to generate the final benzoquinone structure. Another hypothesis suggests that the benzoquinone moiety in Myrsinaceae could be a result of the biological oxidation of these 5-alkylresorcinol precursors.

While specific PKS genes responsible for ardisiaquinone synthesis have not been identified in Ardisia species, the study of secondary metabolism in the genus is complex. For instance, research on Ardisia crenata has shown that a bacterial symbiont, Candidatus Burkholderia crenata, possesses gene clusters for polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) and is responsible for producing other complex secondary metabolites. This highlights the sophisticated metabolic machinery within the Ardisia genus, although a direct link between symbionts and ardisiaquinone production has not been established.

Chemodiversity and Distribution of Ardisiaquinones within Plant Sources

The genus Ardisia exhibits remarkable chemodiversity, producing a wide array of ardisiaquinone analogues that differ in the structure of their alkyl chains and the substitution patterns on their benzoquinone rings. The distribution of these compounds is often specific to the particular Ardisia species.

The foundational ardisiaquinones A, B, and C, along with D, E, and F, were all isolated from Ardisia sieboldii researchgate.netnih.gov. Subsequent investigations into other species expanded the family significantly. Ardisiaquinones G, H, and I were discovered in the leaves of Ardisia teysmanniana researchgate.netnih.gov. A phytochemical study of Ardisia quinquegona led to the isolation of a different series of compounds designated ardisiaquinones A through H researchgate.net. Furthermore, the screening of Ardisia kivuensis has yielded ardisiaquinones J through P nih.gov. This distribution suggests that the biosynthetic pathways for these compounds may have evolved with slight variations across different lineages within the genus.

Table 2: Distribution of Selected Ardisiaquinones in Ardisia Species

| Ardisiaquinone | Ardisia Species Source | Reference |

| Ardisiaquinone A, B, C | Ardisia sieboldii | researchgate.net, nih.gov |

| Ardisiaquinone D, E, F | Ardisia sieboldii | researchgate.net, smolecule.com, nih.gov |

| Ardisiaquinone G, H, I | Ardisia teysmanniana | researchgate.net, nih.gov |

| Ardisiaquinones A-H | Ardisia quinquegona | researchgate.net |

| Ardisiaquinones J-P | Ardisia kivuensis | nih.gov |

| Ardisiaquinone D | Ardisia elliptica | researchgate.net, mdpi.com |

Synthetic Strategies and Chemical Derivatization of Ardisiaquinone D

Total Synthesis Approaches of Ardisiaquinone D and its Stereoisomers

The primary achievement in the synthesis of Ardisiaquinone D was a practical and efficient total synthesis reported by Fukuyama and his team. bunri-u.ac.jpjst.go.jp This work also successfully produced the related natural products, Ardisiaquinone E and Ardisiaquinone F. jst.go.jpresearchgate.netjst.go.jp The structures of Ardisiaquinones D, E, and F were first elucidated in 1995, having been isolated from Ardisia sieboldii. jst.go.jp

The synthetic strategy is described as convergent, a highly efficient approach where different fragments of the final molecule are synthesized independently and then joined together at a late stage. jst.go.jpresearchgate.net The core of this strategy is a cross-coupling reaction that forms an acetylene (B1199291) linkage between two distinct benzene-based units. jst.go.jp These key building blocks were readily derived from a common precursor, 2,5-dimethoxy-1,4-benzoquinone, which streamlines the early stages of the synthesis. jst.go.jp

This synthetic approach is consistent with the strategies used for other members of the ardisiaquinone family. For instance, the same research group previously reported the total synthesis of Ardisiaquinone A, which also utilized a cross-coupling reaction as the key step to connect the molecule's two main fragments. nih.govwikipedia.org This consistency highlights a robust and versatile synthetic platform for this class of compounds.

Semisynthesis and Analog Generation from Precursor Compounds

The generation of analogs and derivatives is crucial for exploring the structure-activity relationships of a natural product. The synthetic strategy developed for the ardisiaquinone family is inherently adaptable for creating such analogs. nih.gov In the work detailing the total synthesis of Ardisiaquinone A, the researchers also reported on the biological inhibitory activity of its derivatives. nih.gov

This indicates that by modifying the precursor units before the key cross-coupling reaction, a variety of analogs can be generated. For example, altering the length or saturation of the alkyl chains on one of the benzene (B151609) fragments or changing the substitution pattern on the quinone ring can produce a library of related compounds. These new structures are invaluable for identifying the specific chemical features responsible for the compound's biological effects. While specific semisynthetic routes starting from isolated Ardisiaquinone D are not detailed, the generation of analogs from synthetic intermediates is a well-established practice within the research on this compound family. jst.go.jp

Chemical Modification Methodologies for Structural Diversification

Structural diversification aims to create novel chemical entities based on a natural product scaffold to enhance or modify its biological activity. Ardisiaquinones are considered promising lead compounds that can serve as templates for medicinal chemistry modifications to develop more effective therapeutic agents. tandfonline.comtandfonline.com

The synthesis of Ardisiaquinones D, E, and F in the same research endeavor is, in itself, a form of structural diversification, providing access to multiple closely related natural products. jst.go.jp The underlying synthetic methodology allows for planned variations. General chemical modification techniques, such as sulfonylation or ammonolysis, represent potential methods for altering the chemical composition and, consequently, the biological activity of these compounds. Researchers have noted that alkylbenzoquinone derivatives like ardisiaquinones could be starting points for developing new therapeutic agents against various diseases, underscoring the importance of their chemical modification. tandfonline.comtandfonline.com

Development of Novel Synthetic Routes for Enhanced Yield and Selectivity

The development of synthetic routes that are not only successful but also practical in terms of yield, cost, and scalability is a major goal in organic chemistry. The synthesis of Ardisiaquinone D by Fukuyama et al. is explicitly described as a "Practical Synthesis". jst.go.jpnii.ac.jp This designation suggests that it represents an efficient and viable method for producing the compound in a laboratory setting.

Biological Activities and Preclinical Efficacy Studies of Ardisiaquinone D

Anticancer Activity Research

The potential of Ardisiaquinone D as an anticancer agent has been evaluated through a series of in vitro and in vivo studies. These investigations have examined its ability to inhibit the growth of various cancer cell lines, induce programmed cell death (apoptosis), and affect the cell cycle.

Ardisiaquinone D and related ardisiaquinones have demonstrated cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Studies on ardisiaquinone derivatives have reported significant cytotoxicity. For instance, ardisiaquinone J and K, which are structurally related to Ardisiaquinone D, exhibited considerable antiproliferative activity against Ishikawa, HeLa, MCF7, and A431 cell lines, with IC50 values ranging from 6.64 to 15.40 μM. capes.gov.brresearchgate.net Another study highlighted that four naturally occurring ardisiaquinone derivatives, including ardisiaquinone J and K, showed remarkable antiproliferative activity against the leukemia cell line THP-1, with IC50 values between 2 and 2.1 µg/ml. researchgate.nettandfonline.com This activity was noted to be more potent than the reference anticancer drug used in the study. tandfonline.com

The following table summarizes the in vitro antiproliferative activity of various ardisiaquinones against different human cancer cell lines.

| Compound | Cell Line | IC50 Value |

| Ardisiaquinone J | Ishikawa | 6.64 - 15.40 μM |

| Ardisiaquinone J | HeLa | 6.64 - 15.40 μM |

| Ardisiaquinone J | MCF7 | 6.64 - 15.40 μM |

| Ardisiaquinone J | A431 | 6.64 - 15.40 μM |

| Ardisiaquinone K | Ishikawa | 6.64 - 15.40 μM |

| Ardisiaquinone K | HeLa | 6.64 - 15.40 μM |

| Ardisiaquinone K | MCF7 | 6.64 - 15.40 μM |

| Ardisiaquinone K | A431 | 6.64 - 15.40 μM |

| Ardisiaquinone N | THP-1 | 2 - 2.1 µg/ml |

| Ardisiaquinone J | THP-1 | 2 - 2.1 µg/ml |

| Ardisiaquinone K | THP-1 | 2 - 2.1 µg/ml |

The anticancer effects of ardisiaquinones are linked to their ability to induce apoptosis and modulate the cell cycle. Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer. The cell cycle is a series of events that leads to cell division and replication; interfering with this cycle can prevent cancer cell proliferation.

Research has shown that the cytotoxic activity of ardisiaquinone derivatives is associated with the induction of apoptosis. researchgate.nettandfonline.com For example, in the leukemia cell line THP-1, the observed antiproliferative effects were found to be related to apoptosis induction. researchgate.nettandfonline.com The induction of apoptosis is a critical mechanism for many chemotherapeutic agents, as it leads to the elimination of cancer cells. The process of apoptosis can be initiated through intrinsic or extrinsic pathways, often involving the activation of caspases, which are a family of protease enzymes that execute cell death. Some natural compounds have been shown to induce apoptosis by activating initiator caspases like caspase-8 and -9, and executioner caspase-3. jmb.or.kr

In addition to apoptosis, modulation of the cell cycle is another key mechanism of anticancer action. Some compounds can cause cell cycle arrest at specific phases, such as G1, S, or G2/M, preventing cancer cells from dividing. jmb.or.kr For instance, some natural compounds induce G1 cell cycle arrest by upregulating proteins like p53 and p21 and downregulating cyclins and cyclin-dependent kinases (CDKs). jmb.or.kr The retinoblastoma protein (pRb) also plays a crucial role in cell cycle control, and its dephosphorylation is associated with cell cycle arrest. oncotarget.com

To evaluate the therapeutic potential of anticancer compounds in a living organism, preclinical in vivo studies are conducted, often using animal models such as mice with xenografts. uin-alauddin.ac.idnih.gov Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice, allowing for the assessment of a drug's efficacy in a more complex biological environment. institut-curie.orgchampionsoncology.comherabiolabs.com These models are crucial for determining a compound's ability to inhibit tumor growth and for understanding its pharmacokinetic and pharmacodynamic properties before it can be considered for human clinical trials. uin-alauddin.ac.idinstitut-curie.org

Patient-derived xenograft (PDX) models, where tumor tissue is taken directly from a patient and implanted into a mouse, are considered highly valuable as they tend to better preserve the characteristics of the original human tumor. uin-alauddin.ac.idchampionsoncology.com While specific in vivo efficacy studies for Ardisiaquinone D are not detailed in the provided search results, the promising in vitro data for related ardisiaquinones would warrant such investigations to further assess their potential as anticancer drugs. researchgate.net

Induction of Apoptosis and Cell Cycle Modulation in Preclinical Models

Anti-inflammatory Activity Research

In addition to its anticancer properties, Ardisiaquinone D and related compounds have been investigated for their anti-inflammatory effects. Chronic inflammation is known to be a contributing factor in the development of various diseases, including cancer. researchgate.net

One of the key indicators of inflammation is the production of pro-inflammatory mediators. Nitric oxide (NO), which can be measured as nitrite (B80452) in cell culture, is one such mediator produced by macrophages during the inflammatory response.

Research has demonstrated that ardisiaquinones can inhibit the formation of these pro-inflammatory mediators. For example, ardisiaquinone A, along with other compounds isolated from Ardisia sieboldii, exhibited anti-inflammatory effects by inhibiting nitrite formation in RAW 264.7 macrophage cells. researchgate.net This suggests that these compounds can interfere with the signaling pathways that lead to the production of inflammatory molecules.

Cyclooxygenase (COX) enzymes, particularly COX-2, play a significant role in the inflammatory process. medsci.orgnih.gov COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins (B1171923), which are key mediators of pain and inflammation. medsci.orgnih.govfrontiersin.org In contrast, COX-1 is a constitutively expressed enzyme involved in maintaining normal physiological functions. medsci.orgfrontiersin.orgmdpi.com

Studies have shown that compounds from the Ardisia genus can modulate the activity of COX isoforms. For instance, compounds isolated from Ardisia sieboldii demonstrated inhibitory effects on COX-2 activity, with IC50 values ranging from 34.5 to 60.1 μM. researchgate.net This selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comnih.gov The ability to inhibit COX-2 suggests a mechanism by which these compounds can exert their anti-inflammatory effects. nih.gov

Inhibition of Lipoxygenase (LOX) Pathways (e.g., 5-LOX)

Ardisiaquinone D and related benzoquinones have been investigated for their potential to inhibit lipoxygenase (LOX) pathways, which are crucial in the biosynthesis of leukotrienes, potent mediators of inflammation. patsnap.comresearchgate.netprobiologists.com The 5-lipoxygenase (5-LOX) enzyme, in particular, is a key player in converting arachidonic acid into leukotrienes, which are implicated in various inflammatory conditions. patsnap.comthieme-connect.de Inhibition of this pathway is a significant therapeutic target for managing inflammatory diseases. researchgate.netprobiologists.com

Research has shown that certain benzoquinonoid fractions containing compounds structurally similar to Ardisiaquinone D exhibit inhibitory effects on 5-LOX. nih.gov While some crude extracts of Ardisia species showed poor LOX inhibitory activity, isolated benzoquinonoid fractions demonstrated a more pronounced effect. nih.govresearchgate.net For instance, a benzoquinonoid fraction from Ardisia crispa displayed LOX inhibitory properties. nih.gov The mechanism of inhibition by 1,4-benzoquinones often involves a non-redox interaction within the active site of the 5-LOX enzyme. nih.gov The reduced hydroquinone (B1673460) form of these compounds can be a more potent inhibitor due to stronger interactions with the enzyme's substrate-binding site. nih.gov

It is important to note that many natural compounds that inhibit 5-LOX product formation in cellular systems may act through various mechanisms, not always by direct enzyme inhibition. thieme-connect.de Therefore, detailed mechanistic studies are crucial to understanding the precise mode of action of Ardisiaquinone D.

Preclinical In Vivo Models of Inflammation (e.g., angiogenesis, granuloma formation)

The anti-inflammatory potential of compounds related to Ardisiaquinone D has been evaluated in several preclinical in vivo models that mimic aspects of chronic inflammation, such as angiogenesis and granuloma formation. biocytogen.commdpi.comfrontiersin.org Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions like chronic inflammation and tumor growth. nih.govnih.gov

Studies on benzoquinone derivatives from Ardisia species have demonstrated significant anti-angiogenic activity. For example, a p-benzoquinone derivative, 2-methoxy-6-undecyl-1,4-benzoquinone, isolated from Ardisia crispa, was shown to suppress angiogenesis in both human umbilical vein endothelial cells (HUVECs) and zebrafish embryo models. nih.gov This compound inhibited HUVEC proliferation, migration, invasion, and tube formation, and also suppressed the secretion of pro-angiogenic factors like VEGF-C, VEGF-D, and FGF-2. nih.gov In a mouse sponge implantation assay, an established model for studying angiogenesis, fractions rich in benzoquinones from Ardisia crispa led to a reduction in mean vascular density. nih.govresearchgate.net

The cotton pellet granuloma model is another widely used method to assess the chronic anti-inflammatory activity of compounds, as it represents pathological events like monocyte infiltration and fibroblast proliferation. mdpi.com While direct studies on Ardisiaquinone D in this specific model are not detailed in the provided results, the known anti-inflammatory and anti-angiogenic properties of related benzoquinones suggest potential efficacy in such chronic inflammation models. nih.govresearchgate.netnih.gov

Antimicrobial Activity Research

Antibacterial Efficacy Against Bacterial Isolates (e.g., Gram-positive, Gram-negative)

Ardisiaquinone D and its analogs have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. tandfonline.comresearchgate.net In a study investigating alkylbenzoquinone derivatives from Ardisia kivuensis, several compounds, including those structurally similar to Ardisiaquinone D, showed significant inhibitory effects against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. tandfonline.com

In contrast, the activity against Gram-negative bacteria was generally weaker, with MIC values often being ≥ 25 µg/mL. tandfonline.comresearchgate.net This differential activity is a common observation for many natural compounds and is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. mdpi.comscielo.br The outer membrane of Gram-negative bacteria acts as a formidable barrier to many antimicrobial agents. mdpi.comfetroja.com

The table below summarizes the antibacterial activity of some ardisiaquinones against various bacterial strains.

| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Ardisiaquinone N | Staphylococcus aureus (MSSA1) | Positive | 3.12 | tandfonline.com |

| Ardisiaquinone J | Staphylococcus aureus (MSSA1) | Positive | 3.12 | tandfonline.com |

| Ardisiaquinone K | Staphylococcus aureus (MSSA1) | Positive | 3.12 | tandfonline.com |

| Ardisiaquinone N | Staphylococcus epidermidis | Positive | 3.12 | tandfonline.com |

| Ardisiaquinone J | Staphylococcus epidermidis | Positive | 3.12 | tandfonline.com |

| Ardisiaquinone K | Staphylococcus epidermidis | Positive | 3.12 | tandfonline.com |

| Ardisiaquinones (general) | Gram-negative bacteria | Negative | ≥ 25 | tandfonline.com |

Antifungal Activity Investigations

In addition to antibacterial effects, ardisiaquinones have also been investigated for their antifungal properties. tandfonline.comacademicjournals.org Research has shown that some of these compounds exhibit significant activity against certain fungal pathogens. researchgate.netresearchgate.net For instance, ardisiaquinone derivatives have been found to be active against Cryptococcus neoformans H99, with MIC values of 6.25 µg/mL. tandfonline.com

Studies on crude extracts of Ardisia crispa also revealed potent antifungal activity against Trichophyton rubrum and Trichophyton mentagrophytes, which are common causes of athlete's foot. academicjournals.org Moderate activity was also observed against Candida albicans. academicjournals.org The antifungal activity of these plant extracts is often attributed to the presence of terpenoids and other phytochemicals. academicjournals.org

Mechanisms of Antimicrobial Action in Research Models

The precise mechanisms of antimicrobial action for Ardisiaquinone D are not fully elucidated but are thought to be similar to other quinone compounds. researchgate.net Generally, the antimicrobial mechanisms of natural compounds can be multifaceted and include:

Inhibition of Cell Wall Synthesis: Some antibacterial agents disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. oregonstate.educationmdpi.com

Disruption of Cell Membrane Integrity: Many antimicrobial compounds, particularly those with lipophilic properties, can interact with the bacterial cell membrane, increasing its permeability and causing leakage of cellular contents. oregonstate.educationfrontiersin.org This can also enhance the entry of other antimicrobial agents. frontiersin.org

Inhibition of Nucleic Acid and Protein Synthesis: Some compounds can interfere with essential cellular processes like DNA replication, RNA transcription, or protein synthesis by targeting ribosomes or other key enzymes. oregonstate.educationmdpi.com

Inhibition of Metabolic Pathways: Antimicrobial agents can act as antimetabolites, blocking essential metabolic pathways like folic acid synthesis, which is vital for bacterial survival. oregonstate.education

For quinones, a proposed mechanism involves damaging the cell membrane. researchgate.net The ability of these compounds to induce apoptosis in eukaryotic cells suggests they may also trigger programmed cell death pathways in microbial cells. tandfonline.comresearchgate.net Further research is needed to specifically pinpoint the molecular targets of Ardisiaquinone D in bacteria and fungi.

Antiparasitic Activity Research (e.g., Anti-Leishmania Activity)

Ardisiaquinones have been a subject of interest in the search for new antiparasitic agents. jst.go.jp Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, is a significant global health problem, and the development of drug resistance necessitates the discovery of novel treatments. researchgate.netnih.gov

Several studies have evaluated the anti-leishmania activity of ardisiaquinones isolated from Ardisia quinquegona. jst.go.jpresearchgate.net While some of these compounds demonstrated moderate activity against Leishmania major, this was often associated with cytotoxicity to host cells. jst.go.jpresearchgate.net For instance, Ardisiaquinone D was among the compounds isolated and tested, although specific IC50 values for its anti-leishmania activity are not consistently reported across the provided search results. jst.go.jp Another study on related compounds showed remarkable anti-leishmanial activity for some derivatives, with IC50 values comparable to the standard drug miltefosine. researchgate.net

The search for effective and safe antiparasitic drugs from natural sources remains an active area of research, with plants from the Ardisia genus showing potential. researchgate.netijvets.com

Molecular Mechanisms of Action Research for Ardisiaquinone D

Target Identification and Validation Methodologies

The initial step in understanding the molecular mechanism of a compound like Ardisiaquinone D is to identify its specific biological targets. Target identification involves pinpointing the molecular entities, such as proteins or genes, that physically interact with the compound, leading to a therapeutic effect. technologynetworks.comnih.gov This process is crucial for drug discovery and for understanding a compound's mechanism of action. digitellinc.com

Several methodologies are employed for target identification and subsequent validation:

Affinity-Based Approaches: These methods use a modified version of the small molecule (the "bait") to capture its binding partners ("prey") from cell lysates. nih.gov A common technique is affinity chromatography, where the compound is immobilized on a solid support to selectively isolate target proteins. technologynetworks.commdpi.com Another method, activity-based protein profiling (ABPP), uses reactive probes to covalently label the active sites of specific enzyme families. digitellinc.com

Label-Free Approaches: These techniques identify targets by observing how the native, unmodified compound affects the physical or thermal stability of proteins. nih.gov The Cellular Thermal Shift Assay (CETSA®) is a powerful label-free method that measures changes in the thermal stability of proteins upon ligand binding. digitellinc.com A shift in the melting temperature of a protein in the presence of Ardisiaquinone D would indicate a direct interaction.

Computational and Genetic Approaches: Target discovery can be guided by computational methods, such as molecular docking, which predicts the binding of a small molecule to the three-dimensional structure of a protein. technologynetworks.com Genetic methods, including RNA interference (RNAi), shRNA, and CRISPR/Cas9, can be used to systematically knock down or knock out specific genes to see if this mimics or blocks the effect of the compound, thereby validating a potential target. oncodesign-services.com

Once a potential target is identified, it undergoes a rigorous validation process to confirm its functional role in the observed biological effect. oncodesign-services.com This involves a series of experiments in relevant cellular and animal models to demonstrate that modulating the target produces the desired therapeutic outcome. technologynetworks.com

Table 1: Methodologies for Target Identification and Validation

| Methodology | Principle | Application |

|---|---|---|

| Affinity Chromatography | A "bait" version of the compound is immobilized to capture interacting "prey" proteins from cell lysates. technologynetworks.commdpi.com | Isolation of direct binding partners. |

| Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of proteins upon ligand binding. digitellinc.com | Confirms direct target engagement in a cellular context. |

| RNA Interference (RNAi) | Uses small interfering RNAs to silence the expression of a specific gene to see if it mimics the compound's effect. oncodesign-services.com | Validates the functional role of a potential target gene. |

| CRISPR/Cas9 | A gene-editing tool used to knock out a specific gene to test its necessity for the compound's activity. oncodesign-services.com | Provides strong genetic evidence for target validation. |

| Molecular Docking | A computational technique that predicts how a small molecule binds to the 3D structure of a protein. technologynetworks.com | Narrows down potential protein targets for experimental testing. |

Modulation of Cellular Signaling Pathways

Research indicates that Ardisiaquinone D and related compounds exert their biological effects by interfering with complex intracellular signaling networks that are often dysregulated in disease.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. ijbs.commdpi.com It is one of the most frequently activated pathways in human cancers. nih.gov Studies on related benzoquinones suggest a mechanism involving the inhibition of this pathway. For instance, the related compound ardisianone (B1207079) has been shown to inhibit Akt phosphorylation. researchgate.net Similarly, a quinone-rich fraction from Ardisia crispa demonstrated inhibitory effects on Akt phosphorylation. researchgate.net The PI3K/Akt pathway functions by phosphorylating and activating a host of downstream targets that suppress apoptosis and promote cell cycle progression. ijbs.commdpi.com By inhibiting the activation of Akt, Ardisiaquinone D could potentially shut down these pro-survival signals, making it a focus of investigation.

Downstream of the PI3K/Akt pathway, the mammalian target of rapamycin (B549165) (mTOR) is a key protein kinase that integrates signals from growth factors and nutrients to regulate cell growth and protein synthesis. nih.govdovepress.com One of the major downstream effectors of mTOR is the p70 ribosomal S6 kinase (p70S6K). frontiersin.org The phosphorylation status of p70S6K is often used as an indicator of mTOR activity. nih.gov Research on ardisianone has revealed that its anti-proliferative effects are mediated through the inhibition of the mTOR/p70S6K pathway, a consequence of upstream Akt inhibition. researchgate.net The suppression of this pathway disrupts protein synthesis and cell growth, contributing to the compound's biological activity. frontiersin.org

The Mitogen-Activated Protein Kinase (MAPK) pathways are central to signal transduction, converting extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and stress responses. nih.govkoreamed.org This system includes several distinct cascades, most notably the Extracellular signal-Regulated Kinases (ERK1/2) and the p38 MAPK pathways. imrpress.com The ERK1/2 pathway is typically activated by growth factors and promotes cell proliferation, while the p38 MAPK pathway is more responsive to stress stimuli and can mediate inflammation or apoptosis. nih.govimrpress.com

Research into a quinone-rich fraction of Ardisia crispa has shown it inhibits the phosphorylation of p38 MAPK. researchgate.net The interplay between the ERK and p38 pathways is crucial, and a shift in their activity balance can determine a cell's fate, such as entering a state of dormancy or undergoing apoptosis. imrpress.com The regulation of MAPK signaling, particularly the inhibition of the stress-activated p38 kinase, points to a significant mechanism by which Ardisiaquinones may exert their effects. researchgate.netscispace.com

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that acts as the master regulator of the cellular antioxidant response. nih.govfrontiersin.org Under normal conditions, Nrf2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. mdpi.commdpi.com In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of over 250 cytoprotective genes. nih.gov These genes encode antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)) and other proteins that restore redox homeostasis and protect the cell from damage. frontiersin.orgmdpi.com

While direct studies on Ardisiaquinone D are limited, related compounds like ardisiaquinone A have demonstrated antioxidant effects, which are often mediated by the Nrf2 pathway. nih.gov The activation of the Nrf2 pathway is a critical defense mechanism against oxidative stress, a condition implicated in numerous diseases. frontiersin.orgencyclopedia.pub

MAPK Signaling System Regulation (e.g., ERK1/2, p38 MAPK)

Interactions with Apoptosis-Related Proteins (e.g., Bcl-2 family, Survivin, Caspases)

Apoptosis, or programmed cell death, is a tightly regulated process essential for removing damaged or unwanted cells. Its dysregulation is a hallmark of cancer. nih.govmdpi.com Key regulators of this process include the Bcl-2 family of proteins and a family of proteases called caspases.

The Bcl-2 family consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). mdpi.comfrontiersin.org The ratio of these proteins determines a cell's susceptibility to apoptotic stimuli. nih.gov Research on the related compound ardisianone demonstrates that it induces apoptosis by downregulating anti-apoptotic Bcl-2 family proteins. researchgate.net This disruption of the Bcl-2 balance leads to mitochondrial membrane permeabilization and the release of cytochrome c, a key step in initiating apoptosis. mdpi.com

The release of cytochrome c triggers the activation of a cascade of caspases, the executioners of apoptosis. mdpi.com Studies show that ardisianone treatment leads to the activation of these caspase cascades. researchgate.net Furthermore, the compound was found to induce the degradation of survivin, a member of the inhibitor of apoptosis protein (IAP) family that functions to block caspase activity. researchgate.net The combined effect of downregulating Bcl-2, degrading survivin, and activating caspases provides a clear mechanistic link between Ardisiaquinone-like compounds and the induction of apoptosis. researchgate.netscispace.com

Table 2: Summary of Ardisiaquinone D's Potential Molecular Interactions

| Pathway/Protein Family | Observed/Potential Effect | Cellular Consequence | Supporting Evidence (Related Compounds) |

|---|---|---|---|

| PI3K/Akt Pathway | Inhibition of Akt phosphorylation | Blocks pro-survival signaling | researchgate.netresearchgate.net |

| mTOR/p70S6K Pathway | Inhibition of mTOR and p70S6K | Reduces protein synthesis and cell growth | researchgate.net |

| MAPK (p38) | Inhibition of p38 phosphorylation | Modulates stress and inflammatory responses | researchgate.netscispace.com |

| NRF2 Pathway | Potential for activation | Enhances cellular antioxidant defense | nih.gov |

| Bcl-2 Family Proteins | Downregulation of anti-apoptotic members (e.g., Bcl-2) | Promotes apoptosis initiation | researchgate.netscispace.com |

| Caspases | Activation of caspase cascades | Execution of programmed cell death | researchgate.net |

| Survivin | Degradation | Removes inhibition of caspases | researchgate.net |

Regulation of Inflammatory Mediators at the Molecular Level (e.g., Cytokines, Prostaglandins (B1171923), Leukotrienes)

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells. nih.gov This complex process is orchestrated by a variety of chemical messengers known as inflammatory mediators. These include cytokines, vasoactive amines (e.g., histamine), peptides, and a significant class of lipid mediators derived from arachidonic acid called eicosanoids, which comprise prostaglandins and leukotrienes. nih.gov The regulation of these mediators is a key target for anti-inflammatory therapeutic strategies.

Research into the anti-inflammatory properties of compounds isolated from the Ardisia genus suggests a primary mechanism of action involving the modulation of the arachidonic acid metabolic pathway. researchgate.net This pathway is critical for the synthesis of prostaglandins and leukotrienes, potent mediators of inflammation. dovepress.comfrontiersin.org The synthesis of these molecules is initiated by the release of arachidonic acid from membrane phospholipids, which is then metabolized by two major enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.netfrontiersin.org The COX pathway leads to the production of prostaglandins, which contribute to vasodilation, vascular permeability, and pain, while the LOX pathway generates leukotrienes, which are involved in attracting immune cells (chemotaxis). dovepress.comnih.govnih.gov

Studies on various extracts and compounds from Ardisia species have demonstrated inhibitory effects on these enzymes. For instance, extracts from Ardisia crispa have been shown to possess anti-inflammatory properties by blocking COX-2. nih.gov Furthermore, other compounds from the genus, such as Ardisiaquinone G, have been identified as inhibitors of LOX. researchgate.net This dual inhibition of both COX and LOX pathways is a significant mechanism for controlling inflammation. While direct studies on Ardisiaquinone D's specific interaction with COX and LOX are limited, its structural similarity to other anti-inflammatory Ardisiaquinones suggests it may operate through similar molecular pathways, thereby downregulating the production of pro-inflammatory prostaglandins and leukotrienes. researchgate.net

Table 1: Key Inflammatory Mediators and Their Functions

| Mediator Class | Specific Mediator | Primary Function in Inflammation | Reference |

|---|---|---|---|

| Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Induces adhesion molecules on endothelial cells, stimulates production of other cytokines (e.g., IL-1, IL-6), chemotactic for immune cells. | nih.gove-ceo.org |

| Cytokines | Interleukins (e.g., IL-1, IL-6, IL-13) | Mediate communication between leukocytes; IL-1 and IL-6 are pro-inflammatory, while IL-13 is critical in allergic asthma. | nih.gove-ceo.org |

| Eicosanoids (Prostaglandins) | Prostaglandin E2 (PGE2) | Increases vascular permeability, vasodilation, blood flow, and local fever (pyrexia). | dovepress.com |

| Eicosanoids (Prostaglandins) | Prostaglandin D2 (PGD2) | Acts as a vasodilator, recruits eosinophils and Th2 cells, involved in allergic inflammation. | frontiersin.org |

| Eicosanoids (Leukotrienes) | Leukotriene B4 (LTB4) | Potent chemotactic agent for neutrophils and other immune cells. | nih.gov |

| Eicosanoids (Leukotrienes) | Leukotriene C4 (LTC4) | Increases venular permeability and can regulate the activation of immune cells. | nih.gov |

Investigation of Mitochondrial Damage and Reactive Oxygen Species (ROS) Generation

Mitochondria are central cellular organelles, primarily known for generating ATP through the electron transport chain (ETC). frontiersin.org However, this metabolic activity is also a major endogenous source of reactive oxygen species (ROS), which are highly reactive molecules formed from oxygen. wikipedia.orgnih.gov ROS, such as superoxide (B77818) anion (O₂·⁻) and hydrogen peroxide (H₂O₂), are normal byproducts of cellular metabolism, but their overproduction can lead to oxidative stress. plos.org Oxidative stress causes damage to crucial cellular components, including lipids, proteins, and DNA, and is implicated in numerous pathological conditions. wikipedia.orgfrontiersin.org

Mitochondrial damage and the resulting dysfunction are intrinsically linked to increased ROS production in a self-perpetuating vicious cycle. frontiersin.orgfrontiersin.org Impaired mitochondria produce more ROS, which in turn inflicts further damage on the mitochondria, including the vulnerable mitochondrial DNA (mtDNA) and the integrity of the mitochondrial membrane. frontiersin.orgfrontiersin.org A critical aspect of mitochondrial function is the maintenance of the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis. frontiersin.org A collapse or significant alteration in this potential is a hallmark of mitochondrial damage and can trigger further ROS production, a phenomenon termed "ROS-induced ROS release" (RIRR). frontiersin.orgnih.gov

Preliminary research indicates that Ardisiaquinone D may exert some of its biological effects by interacting with mitochondria. scispace.comdntb.gov.ua Studies have pointed towards an effect on the mitochondrial membrane potential, a key indicator of mitochondrial health. scispace.comdntb.gov.ua Disruption of the membrane potential can compromise the electron transport chain, leading to electron leakage and increased formation of superoxide radicals. plos.org This elevated level of mitochondrial ROS can not only cause direct oxidative damage but also act as a signaling cascade that promotes inflammatory responses and cell death pathways. plos.orgfrontiersin.org Therefore, the investigation into Ardisiaquinone D's capacity to induce mitochondrial damage and ROS generation is a critical area of research to fully understand its molecular mechanisms of action.

Table 2: Major Reactive Oxygen Species (ROS) and Cellular Sources

| Reactive Oxygen Species | Chemical Formula | Major Cellular Sources | Reference |

|---|---|---|---|

| Superoxide anion | O₂·⁻ | Mitochondrial Electron Transport Chain (Complex I and III), NADPH oxidases, Peroxisomes. | wikipedia.orgnih.govfrontiersin.org |

| Hydrogen peroxide | H₂O₂ | Formed from the dismutation of superoxide; produced in mitochondria, peroxisomes, and by various oxidases. | wikipedia.orgnih.gov |

| Hydroxyl radical | ·OH | Generated from H₂O₂ via the Fenton reaction, particularly in the presence of metal ions like iron. | wikipedia.orgplos.org |

| Singlet oxygen | ¹O₂ | Generated in chloroplasts during photosynthesis; can be produced from chlorophyll (B73375) biosynthesis intermediates upon illumination. | wikipedia.orgnih.gov |

Structure Activity Relationship Sar Studies and Rational Design of Ardisiaquinone D Analogs

Empirical SAR Investigations through Analog Synthesis and Biological Evaluation

The structure-activity relationship (SAR) for Ardisiaquinone D has been primarily investigated through the synthesis and evaluation of related natural ardisiaquinones and their derivatives, particularly focusing on their potent inhibitory effects on 5-lipoxygenase (5-LOX). The ardisiaquinones, including D, E, and F, were isolated from Ardisia sieboldii and found to be strong inhibitors of 5-LOX. sci-hub.stjst.go.jp

Key findings from these empirical studies highlight the importance of the substituents on the benzoquinone ring and the nature of the alkyl side chains. Ardisiaquinone A, a closely related compound, has been a focal point for SAR studies. nih.gov The total synthesis of Ardisiaquinone A enabled the preparation of various derivatives, which were then tested for their 5-LOX inhibitory activity. nih.gov These studies, while centered on Ardisiaquinone A, provide a framework for understanding the SAR of the broader ardisiaquinone class, including Ardisiaquinone D.

For instance, the degree of 5-lipoxygenase inhibitory activity is influenced by the structure of the long alkyl chain attached to the benzoquinone core. nih.gov While specific synthetic analogs of Ardisiaquinone D and their corresponding activity data are not extensively detailed in the provided literature, the evaluation of naturally co-occurring analogs like Ardisiaquinones E and F provides initial SAR insights. jst.go.jpjst.go.jp Ardisiaquinones D, E, and F share the same dibenzoquinone core structure but differ in their alkyl chain moieties, suggesting that variations in this chain are critical for modulating biological activity. sci-hub.stjst.go.jp

| Compound | Key Structural Difference from Ardisiaquinone D | Reported Biological Activity | Reference |

|---|---|---|---|

| Ardisiaquinone A | Different alkyl side chain and substitution pattern on the quinone ring. | Potent 5-lipoxygenase inhibitor. | nih.govnih.gov |

| Ardisiaquinone E | Different alkyl side chain. | 5-lipoxygenase inhibitor. | sci-hub.stjst.go.jp |

| Ardisiaquinone F | Different alkyl side chain. | 5-lipoxygenase inhibitor. | sci-hub.stjst.go.jp |

| Ardisianone (B1207079) A and B | Alkenyl-1,4-benzoquinones (related structures). | 5-lipoxygenase inhibitors. | sci-hub.stnih.gov |

Computational Chemistry and In Silico Approaches for SAR Prediction (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have been employed to predict the binding modes and affinities of Ardisia compounds, including Ardisiaquinone D, to biological targets. atlantis-press.comresearchgate.net A notable in silico study investigated the potential of 92 compounds from the Ardisia genus to act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. atlantis-press.comresearchgate.net

In this study, Ardisiaquinone D was docked into the active site of the human COX-2 enzyme. The results provided a calculated binding affinity and predicted interactions with key amino acid residues. While Ardisiaquinone D was not among the top-scoring compounds in this specific screen, the data contributes to a broader understanding of its potential interactions with protein targets. atlantis-press.com

| Compound | Target | MolDock Score (kcal/mol) | Re-rank Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Ardisiaquinone D | Cyclooxygenase-2 (COX-2) | -106.73 | -20.92 | atlantis-press.com |

These computational approaches are valuable for prioritizing compounds for further experimental testing and for generating hypotheses about the structural features responsible for binding. naturalproducts.net The docking scores, such as the MolDock and Re-rank scores, provide a semi-quantitative prediction of binding affinity, guiding the rational design of more potent inhibitors. atlantis-press.comresearchgate.net

Identification of Key Pharmacophores and Structural Features for Biological Activity

Based on both empirical and computational studies, several key structural features and pharmacophores of the ardisiaquinone scaffold have been identified as crucial for biological activity. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. nih.govmdpi.compharmacophorejournal.com

The fundamental pharmacophoric elements for ardisiaquinones, including Ardisiaquinone D, are:

The Benzoquinone Ring: This moiety is a requisite core for activity. researchgate.net It can participate in crucial interactions within the active site of target enzymes, such as π-π stacking and hydrogen bonding. The carbonyl groups of the quinone can act as hydrogen bond acceptors. mdpi.com

The Long Alkyl Side Chain: This lipophilic chain is critical for anchoring the molecule within the binding pocket of enzymes like 5-lipoxygenase, which often possess a hydrophobic channel. The length and saturation of this chain can significantly influence binding affinity and potency. nih.gov

Substituents on the Quinone Ring: The methoxy (B1213986) and methyl groups attached to the benzoquinone ring in Ardisiaquinone D contribute to its electronic properties and steric profile. These groups can fine-tune the binding affinity and selectivity by establishing specific van der Waals or hydrophobic interactions with the target protein. researchgate.net

The combination of a hydrophobic tail and a polar, functional head (the substituted benzoquinone) is a classic pharmacophore model for enzyme inhibitors that target substrate-binding channels.

Rational Design Principles for Developing Improved Ardisiaquinone D Derivatives

The collective SAR and computational data provide a foundation for the rational design of novel Ardisiaquinone D derivatives with potentially enhanced activity, selectivity, or improved physicochemical properties. researchgate.netmanagingip.com Key principles for future design efforts include:

Modification of the Alkyl Side Chain: Systematic variation of the length, branching, and degree of unsaturation of the alkyl side chain could optimize hydrophobic interactions with the target enzyme. This is a promising strategy for enhancing potency, as demonstrated by studies on related quinone-based inhibitors. tubitak.gov.tr

Alteration of Quinone Ring Substituents: Replacing or modifying the methoxy and methyl groups on the benzoquinone ring could lead to improved binding. For example, introducing alternative hydrogen bond donors or acceptors could establish new, favorable interactions with the target protein's active site.

Bioisosteric Replacement: The benzoquinone core could be replaced with other bioisosteric scaffolds to explore different binding modes or to improve drug-like properties. However, given the established importance of the quinone moiety, this would represent a more exploratory approach.

Structure-Guided Design: Utilizing the detailed interaction maps from molecular docking studies can guide more precise modifications. For instance, if docking predicts a nearby pocket in the enzyme that is not occupied by Ardisiaquinone D, a functional group could be added to the scaffold to fill this space and increase binding affinity.

By applying these principles, medicinal chemists can systematically explore the chemical space around the Ardisiaquinone D scaffold to develop next-generation analogs with superior therapeutic potential.

Advanced Analytical and Characterization Methodologies in Ardisiaquinone D Research

High-Resolution Chromatographic Techniques for Separation and Purification (e.g., UHPLC)

The isolation and purification of Ardisiaquinone D from complex natural extracts, such as those from Ardisia species, necessitates powerful separation technologies. Ultra-High-Performance Liquid Chromatography (UHPLC) is a cornerstone technique in this process, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). ymc.euijsrtjournal.com UHPLC systems operate at much higher pressures and utilize columns packed with sub-2 micron particles, which leads to markedly improved resolution, faster analysis times, and greater peak capacity. ymc.euijsrtjournal.com

In the context of Ardisiaquinone D research, UHPLC is instrumental in separating it from a multitude of other phytochemicals present in the source material. For instance, the phytochemical analysis of Ardisia elliptica leaf extract utilized a UHPLC system to profile its metabolic constituents. mdpi.com A typical method involves an Acquity UPLC HSS T3 column (1.8 µm, 2.1 × 150 mm) with a gradient elution mobile phase. mdpi.com This mobile phase often consists of water (solvent A) and acetonitrile (B52724) (solvent B), both containing 0.1% formic acid to improve peak shape and ionization efficiency. mdpi.com A programmed gradient, for example, starting at 5% and ramping up to 100% of the organic solvent (acetonitrile), effectively separates compounds across a wide range of polarities at a controlled flow rate. mdpi.com This high-resolution separation is a critical prerequisite for obtaining a pure sample of Ardisiaquinone D for subsequent structural elucidation and bioactivity studies.

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., NMR, HR-ESI-MS)

Once purified, the definitive identification and structural confirmation of Ardisiaquinone D are accomplished through a combination of advanced spectroscopic methods.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. pubcompare.airsc.org For Ardisiaquinone D, HR-ESI-MS analysis established its elemental composition as C₃₂H₄₁NO₄. jst.go.jp This technique is highly sensitive and provides the molecular weight with exceptional precision. pubcompare.ai Further analysis in negative ion mode can show a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 541.3524. mdpi.com Collision-induced dissociation of this ion generates specific product ions (e.g., at m/z 526 and 511) that correspond to the loss of methyl groups, helping to confirm aspects of the compound's structure, such as the presence of a benzoquinone ring. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed atomic framework of a molecule. mdpi.comipb.pt A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, are used to piece together the complete structure. maas.edu.mm These techniques reveal the chemical environment of each proton and carbon atom and, critically, how they are connected to one another, allowing for the unambiguous assignment of the complex structure of Ardisiaquinone D as 2-hydroxy-5-(4'''-hydroxyphenethylamino)-3-(12'-phenyldodecyl)cyclohexa-2,5-diene-1,4-dione. jst.go.jp

| Technique | Parameter | Observed Value/Finding | Reference |

|---|---|---|---|

| HR-ESI-MS | Elemental Composition | C₃₂H₄₁NO₄ | jst.go.jp |

| HR-ESI-MS (Negative Ion Mode) | Deprotonated Molecule [M-H]⁻ | m/z 541.3524 | mdpi.com |

| HR-ESI-MS (Tandem MS) | Product Ions | m/z 526, 511 (loss of methyl groups) | mdpi.com |

| NMR (Various 1D/2D) | Structural Elucidation | Confirmed structure as 2-hydroxy-5-(4'''-hydroxyphenethylamino)-3-(12'-phenyldodecyl)cyclohexa-2,5-diene-1,4-dione | jst.go.jp |

Quantitative Bioanalytical Methods for Concentration Determination in Research Models (e.g., LC-MS/MS)

To understand the behavior of Ardisiaquinone D in biological systems, it is essential to measure its concentration accurately in various research models (e.g., in vitro assays, plasma, or tissue samples). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative bioanalysis due to its exceptional sensitivity, specificity, and speed. rsc.orgturkjps.org

A quantitative LC-MS/MS method for Ardisiaquinone D would be developed and validated according to regulatory guidelines. turkjps.orgunc.edu The method involves using an LC system (often a UHPLC for speed and resolution) to separate the analyte from the biological matrix components. rsc.org The analyte is then detected by a tandem mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This mode provides high specificity by monitoring a unique precursor-to-product ion transition for Ardisiaquinone D. researchgate.net

For accurate quantification, an internal standard (IS), ideally a stable isotope-labeled version of Ardisiaquinone D, is added to all samples and calibrators. unc.edu A calibration curve is generated by analyzing a series of standards of known concentrations prepared in the same biological matrix as the unknown samples. unc.edu The concentration of Ardisiaquinone D in the research samples is then determined by comparing its peak area ratio relative to the internal standard against the calibration curve. unc.edu The method's performance is rigorously assessed through validation, which evaluates its linearity, accuracy, precision, selectivity, and stability. turkjps.org

Development of Standards and Reference Materials for Research Applications

The reliability and reproducibility of all research involving Ardisiaquinone D depend on the availability of a well-characterized reference standard. casss.orgcambrex.com Pharmaceutical reference standards are highly purified and meticulously characterized materials that serve as the benchmark for analytical testing. cambrex.com

For a compound like Ardisiaquinone D, which may not be commercially available from major pharmacopeias like USP, researchers typically develop an in-house reference standard. casss.orgusp.org The process begins with the procurement or isolation of a bulk batch of the compound. usp.org This material is then extensively purified using chromatographic techniques as described in section 7.1.

The crucial step is the comprehensive characterization of the purified material to confirm its identity and purity. This involves the full suite of spectroscopic techniques (NMR, MS) detailed in section 7.2, along with other methods to assess purity (e.g., UHPLC-UV) and physical properties. Once its structure and high purity are unequivocally confirmed, this material is designated as the primary or in-house reference standard. casss.org It is stored under controlled conditions to ensure its stability and is used to prepare calibration curves for quantitative assays and as a benchmark for identifying the compound in other experiments. usp.orgedqm.eu Establishing such a standard is fundamental for ensuring the validity and comparability of research findings across different studies and laboratories. cambrex.com

Challenges and Future Directions in Ardisiaquinone D Research

Development of More Potent and Selective Ardisiaquinone D Derivatives

A primary challenge in the development of Ardisiaquinone D is enhancing its potency and selectivity. While the natural compound exhibits biological activity, synthetic modifications are crucial for optimizing its therapeutic index. Future research will focus on creating derivatives with improved efficacy and reduced off-target effects. The synthesis of analogs will allow for a deeper understanding of the structure-activity relationship, guiding the design of more effective and safer therapeutic agents. smolecule.commdpi.com The development of more selective compounds could also mitigate potential toxicity.

Elucidation of Novel Molecular Targets and Signaling Pathways

While initial studies have identified some biological activities of Ardisiaquinones, such as the inhibition of 5-lipoxygenase, a comprehensive understanding of their molecular interactions remains incomplete. sci-hub.stthieme-connect.de Future investigations must aim to uncover the full spectrum of molecular targets and the signaling pathways modulated by Ardisiaquinone D. Techniques such as proteomics and genetic screening can help identify direct binding partners and downstream effectors. A clearer picture of its mechanism of action is essential for predicting its therapeutic applications and potential side effects. dokumen.pubnih.gov

Optimization of Synthetic Scalability for Research Material Production

A significant bottleneck in the extensive preclinical and potential clinical evaluation of Ardisiaquinone D is the limited availability of the compound. sci-hub.st Isolation from its natural source, Ardisia sieboldii, is often not sufficient to meet the demands of large-scale studies. sci-hub.st Therefore, a critical future direction is the development of an optimized and scalable synthetic route. Efficient chemical synthesis will not only provide a consistent and ample supply of Ardisiaquinone D for research but also facilitate the production of its derivatives for further investigation.

Exploration of Synergistic Effects with Established Therapeutic Agents

The potential for Ardisiaquinone D to work in concert with existing drugs presents an exciting avenue for future research. researchgate.netmdpi.com Combination therapies can often achieve a greater therapeutic effect at lower doses, potentially reducing toxicity and overcoming drug resistance. mdpi.comnih.govnih.gov Studies should be designed to investigate the synergistic or additive effects of Ardisiaquinone D with established chemotherapeutic agents or other therapeutic compounds. mdpi.comnih.gov Such research could lead to novel treatment regimens with improved patient outcomes. mdpi.com

Advanced Preclinical Model Development for Disease Mimicry

To better predict the clinical efficacy of Ardisiaquinone D, it is imperative to move beyond traditional two-dimensional cell cultures and simple animal models. d-nb.info The development and utilization of advanced preclinical models that more accurately mimic human diseases are crucial. d-nb.infofrontiersin.org These include three-dimensional organoids and patient-derived xenografts (PDXs), which can better recapitulate the complex tumor microenvironment and inter-patient heterogeneity. nih.govvhio.netmdpi.com These sophisticated models will provide more reliable data on the compound's efficacy and potential resistance mechanisms. d-nb.infonih.gov

Investigation of Pharmacokinetic Profiles in Preclinical Species to Inform Research Design

Understanding how Ardisiaquinone D is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development as a drug. bioivt.comporsolt.com Comprehensive pharmacokinetic (PK) studies in various preclinical species are necessary to determine its bioavailability, half-life, and potential for accumulation in tissues. porsolt.comnih.govals.net This information is vital for designing effective dosing regimens in further preclinical and eventual clinical studies. porsolt.comals.net Differences in metabolism between species must also be carefully evaluated to select the most appropriate animal models for toxicological and efficacy studies. bioivt.comnih.gov

Advancing Translational Research from Preclinical to Early-Phase Investigation Frameworks

The ultimate goal of Ardisiaquinone D research is its successful translation from the laboratory to the clinic. proventainternational.comnih.govleicabiosystems.com This requires a strategic and integrated approach that bridges the gap between preclinical findings and early-phase clinical trials. proventainternational.comnih.gov Establishing a clear translational framework involves identifying relevant biomarkers to monitor the drug's activity and patient response, as well as designing efficient and informative first-in-human studies. proventainternational.comnih.gov A well-defined path from preclinical success to clinical investigation is essential for the efficient development of Ardisiaquinone D as a therapeutic agent. fightingblindness.org

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for characterizing the purity and structural identity of Ardisiaquinone D?

- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment (≥95% threshold) alongside nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) for structural elucidation. For novel derivatives, include X-ray crystallography to confirm stereochemistry. Cross-validate results against established spectral databases or prior literature .

- Experimental Design : Prepare triplicate samples, report solvent systems, and calibration standards. Include raw spectral data in supplementary materials for reproducibility .

Q. How can researchers optimize the extraction and synthesis of Ardisiaquinone D from natural sources?

- Methodology : Employ solvent-solvent partitioning (e.g., ethyl acetate/water) guided by thin-layer chromatography (TLC) to isolate the compound. For synthesis, use retrosynthetic analysis to identify key intermediates (e.g., quinone moieties) and catalytic hydrogenation for regioselective steps. Document reaction yields, temperature, and catalyst ratios .

- Data Validation : Compare yields and purity metrics across three independent trials. Use ANOVA to assess statistical significance of optimization variables .

Q. What in vitro assays are suitable for preliminary evaluation of Ardisiaquinone D’s biological activity?

- Methodology : Screen for cytotoxicity (MTT assay), antimicrobial activity (microdilution broth method), or enzyme inhibition (e.g., kinase assays). Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ values with 95% confidence intervals .

- Design Considerations : Include dose-response curves and account for solvent interference (e.g., DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of Ardisiaquinone D across studies?

- Methodology : Conduct comparative meta-analysis of published data, focusing on variables like assay conditions (pH, temperature), cell lines, or compound stability. Replicate conflicting experiments under standardized protocols and use Bland-Altman plots to quantify inter-study variability .

- Hypothesis Testing : Propose mechanistic differences (e.g., redox-dependent activity) and validate via knockout cell models or isotopic labeling .

Q. What experimental strategies are effective for elucidating Ardisiaquinone D’s mechanism of action in complex biological systems?

- Methodology : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways. Use CRISPR-Cas9 gene editing to validate candidate targets. For in vivo models, apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing with efficacy .

- Data Interpretation : Apply pathway enrichment analysis (e.g., DAVID, KEGG) and cross-reference with chemical proteomics databases .

Q. How can researchers design robust structure-activity relationship (SAR) studies for Ardisiaquinone D derivatives?

- Methodology : Synthesize analogs with systematic modifications (e.g., hydroxylation, methylation) and test against a panel of biological targets. Use multivariate regression to correlate structural descriptors (logP, polar surface area) with activity. Validate predictive models via leave-one-out cross-validation .

- Ethical Considerations : Pre-screen compounds for cytotoxicity to minimize redundant testing .

Q. What criteria should guide the selection of in vivo models for studying Ardisiaquinone D’s therapeutic potential?

- Methodology : Prioritize models with translational relevance (e.g., patient-derived xenografts for cancer) and species-specific metabolic compatibility. Include sham controls and power analyses to determine cohort sizes. Adhere to ARRIVE guidelines for ethical reporting .

- Data Reproducibility : Archive raw imaging/histopathology data in FAIR-aligned repositories .

Q. How can conflicting results in Ardisiaquinone D’s pharmacokinetic profiles be resolved?

- Methodology : Perform cross-laboratory studies using standardized LC-MS/MS protocols. Investigate factors like plasma protein binding, metabolite interference, or enterohepatic recirculation. Apply compartmental modeling to compare absorption rates .

- Reporting Standards : Disclose sample preparation details (e.g., anticoagulants, storage conditions) in supplementary materials .

Methodological Frameworks

- For Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- For Data Analysis : Apply the GLIDE framework (Guidelines for Literate Data Exploration) to ensure transparency in statistical workflows .

- For Replication : Follow the TRIPOD (Transparent Reporting of a Multivariable Prediction Model) checklist for predictive studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.